![molecular formula C9H15N3 B163212 2-异丙基-5,6,7,8-四氢咪唑并[1,2-a]哒嗪 CAS No. 126052-25-3](/img/structure/B163212.png)

2-异丙基-5,6,7,8-四氢咪唑并[1,2-a]哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” is a chemical compound with the molecular formula C9H15N3 . It is a heterocyclized dipeptide .

Synthesis Analysis

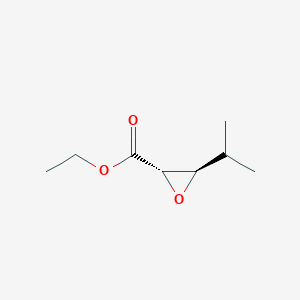

The synthesis of “2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” and its derivatives has been explored in several studies . A combinatorial approach was conducted towards a library of BIM molecules . The propylene linker was formed by the borane-promoted reduction of Q. Subsequent coupling, deprotection, and oxidation yielded the envisaged product .Molecular Structure Analysis

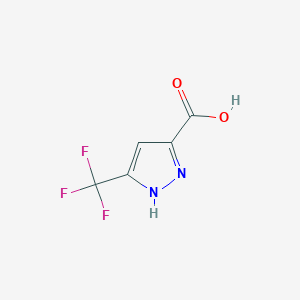

The molecular structure of “2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” includes a redox-reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and a bicyclic skeleton . It also contains a total of 32 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 secondary amine (aliphatic) .科学研究应用

吡嗪衍生物在药理学研究中的应用

吡嗪衍生物,包括与 2-异丙基-5,6,7,8-四氢咪唑并[1,2-a]哒嗪相关的化合物,因其药理学应用而被广泛研究。由于其多样化的生物活性,这些化合物表现出广泛的药理作用。值得注意的是,吡嗪衍生物已被评估为具有抗分枝杆菌、抗菌、抗真菌、抗糖尿病、利尿、抗癌、抗病毒、催眠和镇痛特性。研究表明,吡嗪衍生物是开发新药的有希望的候选者,特别是作为蛋白激酶的抑制剂,用于抗增殖应用,以及作为 β-分泌酶的抑制剂,用于治疗阿尔茨海默病 (Doležal 和 Zítko,2015 年)。

在生物活性化合物合成中的作用

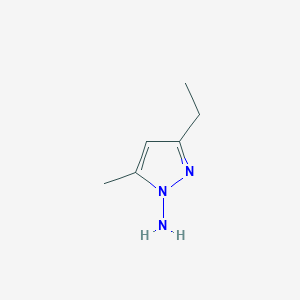

与所讨论化合物的核心结构密切相关的吡唑杂环在生物活性化合物的合成中起着至关重要的作用。这些杂环被认为是药效团,因为它们存在于许多具有生物活性的分子中。吡唑衍生物已被发现具有广泛的生物活性,包括抗癌、镇痛、抗炎、抗菌、抗病毒和抗惊厥作用。这些衍生物的合成涉及各种策略,突出了吡唑在组合化学和药物化学中的重要性 (Dar 和 Shamsuzzaman,2015 年)。

杂环 N-氧化物分子在药物开发中的应用

对杂环 N-氧化物分子的研究,包括衍生自吡嗪的分子,展示了它们在有机合成、催化和药物开发中的重要性。这些化合物表现出一系列功能,使其在形成金属配合物、催化剂设计、不对称合成和药物应用中至关重要。某些 N-氧化物化合物已表现出有效的抗癌、抗菌和抗炎活性,这突出了它们在高级化学和药物开发研究中的潜力 (Li 等人,2019 年)。

吡唑并[1,5-a]嘧啶支架在药物发现中的应用

与感兴趣的化学结构密切相关的吡唑并[1,5-a]嘧啶支架被强调为药物发现中的特权杂环。将其用作构建块揭示了广泛的药用特性,例如抗癌、中枢神经系统药物、抗感染、抗炎和 CRF1 拮抗剂活性。这些发现强调了该支架在开发新药候选物中的多功能性和潜力,通过构效关系 (SAR) 研究提供了合成策略和重要的生物学特性的见解 (Cherukupalli 等人,2017 年)。

作用机制

Target of Action

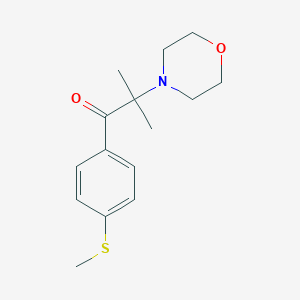

The primary target of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, also known as Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-2-(1-methylethyl)- (9CI), is the Gαq protein . Gαq proteins are a type of G protein, which are involved in transmitting signals from certain stimuli outside a cell to its interior. They play a crucial role in many cellular processes .

Mode of Action

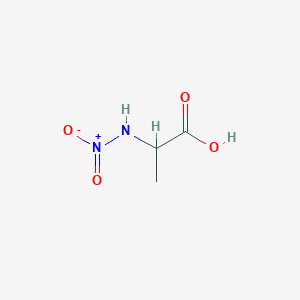

This compound interacts with its target, the Gαq proteins, by silencing them Key structural requirements for biological activity include a redox reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and a bicyclic skeleton .

Biochemical Pathways

The silencing of Gαq proteins by this compound affects the intracellular signaling pathways initiated by G protein-coupled receptors (GPCRs) . GPCRs represent the largest family of cell-surface receptors in eukaryotes and their activation initiates a plethora of intracellular multistep signaling events .

Pharmacokinetics

It is known that the compound iscell-permeable , which suggests it can be absorbed and distributed within the body .

Result of Action

The result of the compound’s action is the inhibition of Gαq protein activity , which in turn affects the signaling pathways initiated by GPCRs . This can have various effects at the molecular and cellular level, depending on the specific pathway and cell type involved.

Action Environment

It is known that the compound exhibitscellular toxicity , which could potentially be influenced by factors such as the cellular environment and the presence of other compounds .

未来方向

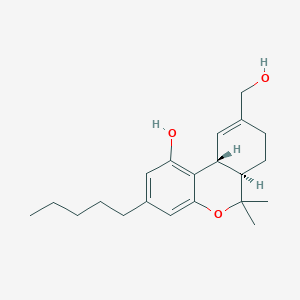

The future directions for “2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” research could involve further exploration of the chemical space of Gαq inhibitors of the BIM chemotype . Additionally, the antifungal potential of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids, their ability to overcome itraconazole resistance, and their low toxicity indicate the possible use of that series of compounds in a therapeutic alternative for the treatment of sporotrichosis .

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine on cells and cellular processes are complex and multifaceted. This compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

The transport and distribution of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine within cells and tissues are not well-characterized. Future studies could focus on identifying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7(2)8-6-12-4-3-10-5-9(12)11-8/h6-7,10H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWUBMHGSRAQIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN2CCNCC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901194316 |

Source

|

| Record name | 5,6,7,8-Tetrahydro-2-(1-methylethyl)imidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901194316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126052-25-3 |

Source

|

| Record name | 5,6,7,8-Tetrahydro-2-(1-methylethyl)imidazo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126052-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-2-(1-methylethyl)imidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901194316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)

![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)